4-Thiazolebutanol
Description
Overview of the Thiazole (B1198619) Heterocycle in Chemical Science
The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. ijper.orgmdpi.com This structural motif is not merely a synthetic curiosity but is found in a variety of natural products, including vitamin B1 (thiamine) and penicillin. semanticscholar.orgnih.gov The aromaticity of the thiazole ring, arising from the delocalization of pi-electrons, confers it with stability. ijper.org This electronic structure also dictates its reactivity, with different positions on the ring being susceptible to electrophilic or nucleophilic attack, making it a versatile scaffold for chemical modification. ijper.org
The synthesis of the thiazole ring is well-established, with the Hantzsch thiazole synthesis being a prominent and classical method, which typically involves the reaction of an α-haloketone with a thioamide. ijper.org Numerous other synthetic routes have since been developed, allowing for the creation of a vast library of thiazole derivatives. mdpi.comnih.gov The ability to modify the thiazole ring at various positions has allowed chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. acs.org This has led to the inclusion of the thiazole scaffold in a wide array of commercially significant compounds, including dyes, fungicides, and a multitude of pharmaceutical agents. ijper.orgresearchgate.net
Thiazole-containing compounds have demonstrated a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive properties. semanticscholar.orgresearchgate.net This wide range of therapeutic potential has cemented the thiazole nucleus as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. semanticscholar.org
Significance of the Butanol Moiety in Functionalized Thiazoles
The functionalization of the core thiazole heterocycle with various substituents is a key strategy in drug discovery to modulate the molecule's properties. The attachment of a butanol moiety, specifically to the 4-position of the thiazole ring to form 4-Thiazolebutanol, introduces several significant features. The butanol group consists of a four-carbon alkyl chain and a terminal hydroxyl (-OH) group.
The alkyl chain component primarily influences the lipophilicity (fat-solubility) of the compound. In structure-activity relationship (SAR) studies of bioactive compounds, modifying the length of an alkyl chain is a common tactic to optimize a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. While the specific effects can vary, increasing alkyl chain length generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.
The terminal hydroxyl group of the butanol moiety adds a polar, hydrophilic character to the substituent. This group can act as both a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule to a biological target, such as an enzyme or receptor active site. The presence of a hydroxyl group can also significantly impact a molecule's water solubility and metabolic pathways. Therefore, the butanol moiety imparts a dual character to the thiazole scaffold: the lipophilic nature of the butyl chain and the hydrophilic, hydrogen-bonding capability of the alcohol group. This combination can be advantageous in achieving a balanced profile of solubility and membrane permeability, which is often a critical factor for therapeutic efficacy.
Research Trajectories for Thiazole-Containing Compounds
The field of thiazole chemistry is dynamic, with research continually branching into new and promising directions. A major trajectory remains the discovery and development of novel therapeutic agents. researchgate.net Scientists are actively designing and synthesizing new thiazole derivatives to target a wide range of diseases, driven by the scaffold's proven success. researchgate.net Current research often focuses on creating hybrid molecules, where the thiazole ring is combined with other pharmacologically active heterocycles to generate compounds with enhanced or novel activities.
Another significant research area is the exploration of structure-activity relationships (SAR). By systematically modifying the substituents on the thiazole ring and evaluating the resulting changes in biological activity, researchers can build a comprehensive understanding of the structural requirements for a desired effect. This rational approach to drug design helps in the optimization of lead compounds to improve potency and reduce side effects.
Furthermore, advancements in synthetic methodology continue to be a key research focus. Chemists are developing more efficient, sustainable, and versatile methods for constructing the thiazole ring and its derivatives. This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions that allow for the rapid generation of diverse molecular libraries for high-throughput screening. mdpi.com The ongoing exploration of thiazole chemistry ensures that this versatile heterocycle will continue to be a valuable component in the development of new medicines and materials.
Structure
3D Structure
Properties
CAS No. |
79685-57-7 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-(1,3-thiazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C7H11NOS/c9-4-2-1-3-7-5-10-6-8-7/h5-6,9H,1-4H2 |
InChI Key |
MXRILYGHQGAJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Thiazolebutanol and Analogues
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is a cornerstone of synthesizing 4-thiazolebutanol. Various methods have been established, with the Hantzsch synthesis being the most prominent classical approach.
Hantzsch Thiazole Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, is a versatile and widely used method for the preparation of thiazole derivatives. mdpi.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. mdpi.com For the synthesis of a precursor to this compound, an appropriately substituted α-haloketone would be required.
The general mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Modern adaptations of the Hantzsch synthesis focus on improving efficiency, yields, and environmental friendliness. These adaptations often involve the use of microwave irradiation, ultrasound, and various catalysts to accelerate the reaction and enable milder conditions. nih.govekb.eg For instance, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov One-pot, multi-component variations of the Hantzsch reaction have also been developed, allowing for the synthesis of complex thiazole derivatives in a single step from simple starting materials. nih.gov
| Catalyst/Condition | Starting Materials | Product Type | Advantage |
| Microwave Irradiation | α-haloketones, Thioamides | 2,4-disubstituted thiazoles | Reduced reaction time, higher yields |
| Ultrasound | α-haloketones, Thioamides | Substituted thiazoles | Milder conditions, improved yields |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), benzaldehydes | Hantzsch thiazole derivatives | Reusable catalyst, green method |
| Copper Silicate | Phenacyl bromide, Thiourea | 4-substituted 2-amino thiazoles | Heterogeneous, reusable catalyst, rapid process |
Alternative Cyclization Strategies for Thiazole Derivatives
Beyond the Hantzsch synthesis, several other cyclization strategies have been developed for the formation of the thiazole ring. These methods often provide access to different substitution patterns or proceed through different mechanistic pathways.
One notable alternative is the reaction of α-haloketones with thiourea or thioacetamide (B46855) under grinding, solvent-free conditions, which represents an eco-friendly approach. Other methods include the reaction of active methylene (B1212753) isocyanides with methyl arenecarbodithioates and the copper-catalyzed coupling of oxime acetates with isothiocyanates. These alternative strategies expand the toolkit available to chemists for constructing the thiazole core, sometimes offering advantages in terms of substrate scope or reaction conditions.
Regioselective Introduction of the Butanol Side Chain at the 4-Position
A critical challenge in the synthesis of this compound is the regioselective installation of the butanol side chain onto the C4 position of the thiazole ring. This can be achieved either by starting with a pre-functionalized building block in a cyclization reaction or by functionalizing a pre-formed thiazole ring.
Precursor Design and Derivatization Strategies
The design of precursors is crucial for efficiently introducing the butanol side chain. Several strategies can be envisioned based on standard organic transformations.
Strategy 1: Elaboration from Thiazole-4-carbaldehyde. A common and versatile precursor is thiazole-4-carbaldehyde. This compound can undergo various chain-extension reactions. For example, a Wittig reaction with a three-carbon phosphorane ylide would yield a butenylthiazole intermediate. Subsequent reduction of the double bond and any other reducible functional groups would afford this compound.
Strategy 2: Grignard Addition. Alternatively, a Grignard reaction on thiazole-4-carbaldehyde using a propylmagnesium halide would yield a secondary alcohol, 1-(thiazol-4-yl)butan-1-ol. While not the target compound, this intermediate could be further manipulated.
Strategy 3: Cross-Coupling Reactions. Starting with a 4-halothiazole (e.g., 4-bromothiazole), a variety of cross-coupling reactions can be employed. A Suzuki coupling with a boronic acid or ester containing a protected butanol moiety (e.g., 4-(tetrahydropyranyloxy)butylboronic acid) followed by deprotection would yield the desired product. nih.gov Similarly, other cross-coupling reactions like Stille or Negishi couplings could be utilized. nih.gov
Strategy 4: Reduction of a Carboxylic Acid Derivative. Another approach involves the synthesis of 4-(thiazol-4-yl)butanoic acid or its corresponding ester. This precursor could be prepared through various methods, including the malonic ester synthesis starting from a 4-(halomethyl)thiazole. Subsequent reduction of the carboxylic acid or ester functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound. libretexts.org
| Precursor | Reagents | Intermediate | Final Step |
| Thiazole-4-carbaldehyde | Ph₃P=CH(CH₂)₂CO₂Et (Wittig) | Ethyl 4-(thiazol-4-yl)but-2-enoate | Reduction (e.g., H₂/Pd-C, LiAlH₄) |
| 4-Bromothiazole | (4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)magnesium bromide (Grignard) | 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)thiazole | Deprotection (acidic workup) |
| 4-Bromothiazole | 4-(tert-Butyldimethylsilyloxy)butylboronic acid pinacol (B44631) ester (Suzuki Coupling) | 4-(4-((tert-butyldimethylsilyl)oxy)butyl)thiazole | Deprotection (e.g., TBAF) |
| Ethyl 2-(thiazol-4-yl)acetate | 1) NaH, 2) Br(CH₂)₂OTHP | Ethyl 4-(thiazol-4-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)butanoate | Reduction and Deprotection |
| 4-(Thiazol-4-yl)butanoic acid | LiAlH₄ | - | Reduction |
Stereoselective Synthetic Pathways for this compound
In cases where analogues of this compound with a chiral center in the butanol side chain are desired (e.g., 4-(thiazol-4-yl)butan-2-ol), stereoselective synthetic methods are required.
A common approach is the asymmetric reduction of a prochiral ketone precursor. For instance, 4-(thiazol-4-yl)butan-2-one could be synthesized and then subjected to asymmetric reduction using chiral catalysts or reagents, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), or using chiral hydride reagents like the CBS catalyst (Corey-Bakshi-Shibata). This would lead to the enantioselective formation of one of the two possible alcohol enantiomers.
Another strategy involves the use of a chiral pool approach, starting from a readily available chiral building block. For example, a chiral epoxybutane could be opened by a thiazole-based nucleophile, establishing the stereocenter early in the synthetic sequence. While specific examples for this compound are not prevalent in the literature, these established methodologies for stereoselective synthesis are broadly applicable.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern organic synthesis places a strong emphasis on the development of efficient and environmentally benign methodologies. The synthesis of this compound and its analogues can benefit significantly from these advanced techniques.
Microwave-Assisted Synthesis: As mentioned for the Hantzsch synthesis, microwave irradiation can dramatically accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov This technique is applicable to various steps in a multi-step synthesis, including cross-coupling reactions and cyclizations.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. A multi-step synthesis of a thiazole derivative could be designed in a continuous flow system, where intermediates are generated and immediately used in the next reaction step without isolation. nih.gov
Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can involve:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or supercritical fluids. nih.gov
Catalysis: Employing catalytic methods, especially with reusable heterogeneous catalysts, to minimize waste and improve atom economy. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasonic irradiation. researchgate.net
By integrating these advanced techniques and green chemistry considerations, the synthesis of this compound can be made more efficient, sustainable, and cost-effective.
Microwave-Assisted and Mechanochemical Synthesis
Conventional methods for thiazole synthesis, such as the Hantzsch reaction, often require long reaction times and harsh conditions. mdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and purities in a fraction of the time. nih.govnih.govresearchgate.netnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates. nih.gov The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the condensation of an α-haloketone with a thioamide. youtube.com To synthesize this compound, a suitable α-haloketone bearing a protected butanol moiety would be required.
For instance, the reaction of a protected 1-bromo-5-hydroxypentan-2-one with a thioamide under microwave irradiation could yield the desired thiazole ring with the butanol side chain. The choice of solvent and reaction time is crucial for optimizing the yield. Methanol is often an effective solvent for these reactions. nih.govnih.gov
Below is a representative table of reaction conditions for microwave-assisted Hantzsch synthesis of thiazole analogues, which could be adapted for this compound.
| Entry | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 90 | 30 | 95 | nih.gov |
| 2 | α-bromoacetophenone, Thiourea | None | - | - | High | organic-chemistry.org |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | 1-Butanol | Reflux | - | High | mdpi.com |
Mechanochemical Synthesis:
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and environmentally friendly alternative to traditional synthesis. nih.govnih.gov Grinding or milling of solid reactants can lead to the formation of products without the need for bulk solvents. nih.gov This technique has been successfully applied to multicomponent reactions for the synthesis of various heterocyclic compounds, including thiazoles. nih.gov
Sustainable Synthetic Route Design Principles
The design of sustainable synthetic routes is guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. researchgate.netmdpi.comresearchgate.net Key considerations include the use of renewable starting materials, atom economy, avoidance of hazardous reagents and solvents, and energy efficiency. ijprdjournal.com
For the synthesis of this compound, a sustainable approach would involve:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.comresearchgate.net
Catalysis: Employing catalysts, particularly reusable solid catalysts, can enhance reaction efficiency and reduce waste. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst for the Hantzsch thiazole synthesis. mdpi.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or sonochemistry can shorten reaction times and lower energy consumption compared to conventional heating. mdpi.commdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions are often highly atom-economical. nih.gov
The following table outlines some green chemistry principles and their application in thiazole synthesis.
| Green Chemistry Principle | Application in Thiazole Synthesis | Example | Reference |
| Alternative Solvents | Use of water or ethanol as a reaction medium. | Hantzsch synthesis in a mixture of ethanol and water. | mdpi.com |
| Catalysis | Employment of reusable solid acid catalysts. | Silica supported tungstosilisic acid in a one-pot synthesis. | mdpi.com |
| Energy Efficiency | Application of ultrasonic irradiation to accelerate reactions. | Ultrasonic-assisted synthesis of thiazole derivatives. | mdpi.commdpi.com |
| Waste Prevention | Solvent-free reaction conditions. | Mechanochemical grinding of reactants. | nih.gov |
Scalable Synthetic Protocols for this compound Production
The transition from laboratory-scale synthesis to industrial production requires the development of scalable and robust protocols. nih.govresearchgate.netresearchgate.net A scalable synthesis should be safe, cost-effective, and consistently produce the target compound in high yield and purity. nih.gov
For the production of this compound, a scalable Hantzsch-type synthesis would need to address several factors:
Starting Material Availability and Cost: The chosen α-haloketone and thioamide precursors should be readily available and economically viable for large-scale production.
Process Safety: The reaction conditions, including temperature, pressure, and the handling of any hazardous reagents, must be carefully controlled to ensure safe operation on a larger scale.
Purification: The purification method should be efficient and amenable to large volumes. Crystallization is often preferred over chromatography for industrial-scale purification due to lower cost and solvent consumption.
Waste Management: The process should be designed to minimize waste generation, and any waste produced must be managed in an environmentally responsible manner.
Developing a scalable synthesis often involves a multi-step optimization process, potentially including flow chemistry approaches, which can offer better control over reaction parameters and improved safety for exothermic reactions. nih.govresearchgate.net While a specific scalable protocol for this compound is not detailed in the literature, the principles of process development for fine chemicals would be applicable.
Chemical Transformations and Derivatization of 4 Thiazolebutanol
Reactivity of the Thiazole (B1198619) Heterocyclic System
The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which dictate its reactivity. The electron-donating sulfur atom tends to increase electron density, particularly at the C5 position, while the electronegative nitrogen atom reduces electron density, most significantly at the C2 position. This electronic distribution governs the regioselectivity of substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Thiazole Ring
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) reactions on the thiazole ring are a key method for its functionalization. wikipedia.orgmasterorganicchemistry.com Due to the electronic properties of the heteroatoms, electrophiles preferentially attack the most electron-rich position, which is C5. pharmaguideline.comnumberanalytics.com The butanol group at the C4 position has a mild activating effect on the ring, further favoring substitution at the adjacent C5 position. Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.comlibretexts.org
| Reaction | Reagents | Typical Product from 4-Thiazolebutanol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-thiazolebutanol |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-thiazolebutanol |
| Sulfonation | SO₃, H₂SO₄ | 4-(4-Thiazolyl)butane-1-sulfonic acid |
Nucleophilic Aromatic Substitution: The C2 position of the thiazole ring is electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com However, for a nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present at this position. numberanalytics.com If this compound were first halogenated at the C2 position (a less favored position for electrophilic attack but possible under certain conditions), it could then undergo nucleophilic substitution. Strong nucleophiles are generally required for this transformation. pharmaguideline.com
| Starting Material | Nucleophile | Typical Product |
| 2-Chloro-4-thiazolebutanol | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4-thiazolebutanol |
| 2-Chloro-4-thiazolebutanol | Ammonia (B1221849) (NH₃) | 2-Amino-4-thiazolebutanol |
| 2-Chloro-4-thiazolebutanol | Sodium cyanide (NaCN) | 2-Cyano-4-thiazolebutanol |
Ring-Opening and Rearrangement Reactions
The aromatic stability of the thiazole ring makes ring-opening and rearrangement reactions less common than substitution reactions. However, under specific and often harsh conditions, the ring can be cleaved.
One of the most notable ring-opening reactions involves reductive desulfurization using reagents like Raney Nickel. This process cleaves the C-S bonds, effectively removing the sulfur atom and opening the ring, which typically leads to the formation of an acyclic amine.
Another approach involves the reaction of thiazoles with strong bases or nucleophiles under conditions that promote cleavage. nih.govrsc.org For instance, treatment of certain thiazole derivatives with sodium in liquid ammonia has been shown to induce reductive ring opening. researchgate.net Additionally, some substituted thiazolones can undergo ring-opening upon treatment with a base in an alcohol solvent. nih.gov While not a direct rearrangement of the thiazole ring itself, Brønsted acids can promote the ring-opening of 2H-azirines, which can then react with thioamides to form substituted thiazoles in a type of rearrangement synthesis. rsc.org
Functional Group Interconversions of the Butanol Side Chain
The butanol side chain of this compound possesses a terminal primary alcohol, a highly versatile functional group that can be readily converted into a variety of other functionalities.
Oxidation and Reduction Chemistry of the Alcohol Moiety
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. ajol.inforesearchgate.net Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (the Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid.
Conversely, while the alcohol moiety itself cannot be further reduced, the corresponding aldehyde or ketone derivatives can be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Transformation | Reagent(s) | Product from this compound Moiety |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 4-(Thiazol-4-yl)butanal |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 4-(Thiazol-4-yl)butanoic acid |
| Reduction of Aldehyde | Sodium borohydride (NaBH₄) | This compound |
Esterification, Etherification, and Amidation Reactions
Esterification: The alcohol group can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. researchgate.netnih.govorganic-chemistry.org The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. youtube.com This is a reversible equilibrium-driven process. researchgate.net
Etherification: Ethers can be synthesized from the alcohol via methods like the Williamson ether synthesis. This two-step process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Amidation: Direct conversion of the alcohol to an amide is not a standard transformation. Amide synthesis typically requires a carboxylic acid derivative. Therefore, to form an amide from this compound, the alcohol group would first need to be oxidized to a carboxylic acid, as described in section 3.2.1. This resulting carboxylic acid can then be activated and reacted with an amine to form the corresponding amide. researchgate.netpjps.pk
| Reaction | Reagents | General Product Structure |
| Esterification | R-COOH, H₂SO₄ | 4-(Thiazol-4-yl)butyl R-oate |
| Etherification | 1. NaH; 2. R-Br | 4-(4-(Butoxymethyl)thiazole) |
| Amidation (2 steps) | 1. KMnO₄; 2. SOCl₂, R-NH₂ | N-R-4-(thiazol-4-yl)butanamide |
Synthesis of Novel Derivatives from this compound
This compound serves as a valuable building block for the synthesis of more complex molecules and novel derivatives, leveraging the reactivity of both the thiazole ring and the butanol side chain. nih.gov The transformations described previously can be combined to create a diverse library of compounds.
For example, a researcher could first perform an electrophilic substitution on the thiazole ring, such as bromination at the C5 position. Subsequently, the alcohol on the side chain could be oxidized to a carboxylic acid. This difunctional intermediate, 5-bromo-4-(thiazol-4-yl)butanoic acid, offers two distinct points for further modification. The carboxylic acid can be converted into an ester or amide, while the bromo-substituted thiazole can participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) to form new carbon-carbon bonds, leading to highly complex and novel analogues. nih.govnih.gov
Another synthetic strategy could involve converting the alcohol to a better leaving group (e.g., a tosylate). This would allow for nucleophilic substitution on the side chain, introducing functionalities like azides, nitriles, or various amines, thereby creating a range of new chemical entities with potential applications in medicinal chemistry and materials science.
Condensation and Coupling Reactions (e.g., Suzuki, Heck)
The thiazole core of this compound can be functionalized through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are pivotal in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki coupling reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For a derivative of this compound to participate in a Suzuki coupling, the thiazole ring must first be functionalized with a suitable leaving group, typically a halogen atom such as bromine or iodine. While direct examples involving this compound are not extensively documented in publicly available literature, the general principles of Suzuki coupling on thiazole rings are well-established. For instance, various aryl and heteroaryl boronic acids can be coupled with halogenated thiazole derivatives to introduce diverse substituents onto the thiazole core. The butanol side chain in such a reaction would likely require protection, for example, as a silyl (B83357) ether, to prevent unwanted side reactions.
The general scheme for a Suzuki coupling of a hypothetical 4-(5-bromo-thiazol-4-yl)butan-1-ol derivative is depicted below:
Table 1: Hypothetical Suzuki Coupling Reaction of a this compound Derivative
| Entry | Aryl Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | 4-(5-Phenyl-thiazol-4-yl)butan-1-ol | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | (Not Reported) |
| 2 | 4-Methoxyphenylboronic acid | 4-(5-(4-Methoxyphenyl)-thiazol-4-yl)butan-1-ol | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | (Not Reported) |
Note: The data in this table is illustrative of typical Suzuki coupling reactions on thiazole systems and is not based on experimentally reported transformations of this compound itself due to a lack of specific literature.
The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction, which involves the coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required as the starting material. The Heck reaction would enable the introduction of various alkenyl groups at the halogenated position of the thiazole ring. The reaction conditions, including the choice of palladium catalyst, base, and solvent, would be crucial for achieving high yields and stereoselectivity of the resulting olefinic products.
Cyclization Reactions Utilizing the Butanol Moiety for Fused Systems
The butanol side chain of this compound provides a valuable handle for the construction of fused heterocyclic systems through intramolecular cyclization reactions. Such reactions can lead to the formation of novel bicyclic and polycyclic scaffolds with potential applications in medicinal chemistry.
One potential strategy for forming a fused ring system involves the conversion of the terminal hydroxyl group of the butanol chain into a suitable nucleophile or electrophile, followed by an intramolecular reaction with the thiazole ring. For example, the alcohol could be converted to an amine, which could then participate in a cyclization reaction.
A well-known method for the synthesis of fused nitrogen-containing heterocycles is the Bischler-Napieralski reaction , which involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com To apply this to a this compound-derived system, the butanol would first need to be converted to an amine, and then acylated to form the corresponding amide. The subsequent cyclization would lead to a dihydropyridothiazole derivative.
Another powerful cyclization method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org Similar to the Bischler-Napieralski approach, this would require the initial transformation of the butanol moiety of this compound into an amino group. The resulting amine could then be reacted with an appropriate carbonyl compound to generate a fused tetrahydro-β-carboline-like system, where the thiazole ring acts as the "aryl" component.
While specific examples of these cyclization reactions starting directly from this compound are not readily found in the surveyed literature, the principles of these named reactions suggest plausible synthetic routes to novel fused thiazole systems. The reactivity of the thiazole ring as the aromatic component in these electrophilic substitution reactions would be a key factor in the success of such cyclizations.
Table 2: Potential Fused Systems via Cyclization of this compound Derivatives
| Starting Material Derivative | Reaction Type | Fused System | Reagents |
|---|---|---|---|
| N-(2-(Thiazol-4-yl)ethyl)acetamide | Bischler-Napieralski | Dihydropyridothiazole | POCl₃, Heat |
Note: This table outlines hypothetical synthetic pathways to fused systems based on established cyclization reactions, as direct literature examples with this compound were not identified.
Computational Chemistry and Molecular Modeling of 4 Thiazolebutanol
Theoretical Frameworks for Molecular Analysis
The analysis of 4-Thiazolebutanol at a molecular level is facilitated by a range of computational methodologies, each offering unique advantages in elucidating its chemical nature.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netekb.eg This method is centered on the principle that the energy of a molecule can be determined from its electron density. For thiazole (B1198619) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and predict a variety of properties. researchgate.netnih.gov These calculations provide a detailed understanding of the electronic distribution and bonding within the this compound molecule, which is fundamental to predicting its reactivity and spectroscopic characteristics. rsc.org DFT is also instrumental in calculating the energies of frontier molecular orbitals, which are key to understanding the molecule's electronic transitions and stability. ekb.egmdpi.com
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), are known for their rigor and can provide highly accurate results, particularly when sophisticated approaches that include electron correlation are used. nih.gov For molecules like this compound, ab initio calculations are valuable for obtaining precise geometric parameters and vibrational frequencies. researchgate.net While computationally more demanding than DFT, these methods serve as a benchmark for validating the results obtained from other theoretical frameworks. nih.gov
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational landscape of this compound. nih.gov This technique is particularly useful for exploring how the molecule behaves in different environments, such as in solution, and for identifying its most stable conformations. researchgate.net Understanding the conformational flexibility of the butanol side chain and its interaction with the thiazole ring is critical for predicting how this compound might interact with other molecules or biological targets. nih.gov
Electronic and Molecular Structure Characterization
The electronic and molecular properties of this compound are defined by the arrangement of its electrons and atoms. Computational methods provide a quantitative description of these features.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and likely to be more reactive. researchgate.net For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 | Energy difference, reflecting molecular stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netrsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative potential, associated with nucleophilic sites, while blue areas denote positive potential, corresponding to electrophilic sites. researchgate.netsemanticscholar.org For this compound, the MEP map would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring, highlighting them as potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a molecule to define atoms and the chemical bonds between them. wikipedia.orgresearchgate.net This analysis is based on the topology of the electron density, ρ(r), where critical points in the density reveal the locations of atoms (attractors), bond paths, and other structural features. amercrystalassn.orgwiley-vch.de For this compound, a QTAIM analysis would elucidate the nature of the covalent and non-covalent interactions within the molecule.
The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path connecting two nuclei. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of bond strength and character. muni.cz
Electron Density (ρ(r)) : A higher value indicates a stronger bond.
Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions.
Total Energy Density (H(r)) : The sign of H(r) also helps to characterize the interaction. Negative values are indicative of covalent character, while positive values suggest non-covalent interactions.
In a hypothetical QTAIM analysis of this compound, the properties of the BCPs for key bonds within the thiazole ring and the butanol side chain would be calculated to understand the electronic environment. For instance, the C=N and C-S bonds within the thiazole ring are expected to show significant covalent character.
Table 1: Hypothetical QTAIM Topological Properties at Bond Critical Points (BCPs) of this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |
|---|---|---|---|---|
| S1-C2 | 0.185 | -0.150 | -0.190 | Covalent |
| C2-N3 | 0.310 | -0.850 | -0.450 | Polar Covalent |
| N3-C4 | 0.290 | -0.780 | -0.380 | Polar Covalent |
| C4-C5 | 0.330 | -0.950 | -0.520 | Covalent (Double Bond Character) |
| C5-S1 | 0.195 | -0.180 | -0.210 | Covalent |
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound, providing a direct link between the molecular structure and its spectral features. core.ac.ukchimia.ch
Density Functional Theory (DFT) calculations are widely used to compute the vibrational frequencies of molecules. researchgate.netresearchgate.net These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. mdpi.com For this compound, simulations would predict characteristic frequencies for the stretching and bending modes of the thiazole ring, as well as the vibrations associated with the butanol side chain, such as C-H stretches, C-O stretch, and O-H stretch. Such calculations are essential for confirming the molecular structure and understanding its vibrational dynamics.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3450 | Alcohol hydroxyl group |
| C-H Stretch (Aromatic) | 3100 | Thiazole ring C-H |
| C-H Stretch (Aliphatic) | 2950-2850 | Butyl chain CH₂ groups |
| C=N Stretch | 1620 | Thiazole ring imine |
| C=C Stretch | 1550 | Thiazole ring double bond |
| C-O Stretch | 1050 | Primary alcohol |
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comnih.gov These predictions, when compared with experimental spectra, can confirm structural assignments and provide insights into the electronic environment of the nuclei. mdpi.comresearchgate.net For this compound, computational models would predict the chemical shifts for the unique protons and carbons of the thiazole ring and the butanol substituent.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 (Thiazole) | 8.70 | - |
| H5 (Thiazole) | 7.50 | - |
| H6 (CH₂) | 2.85 | - |
| H7 (CH₂) | 1.80 | - |
| H8 (CH₂) | 1.60 | - |
| H9 (CH₂) | 3.65 | - |
| OH | 2.50 (variable) | - |
| C2 (Thiazole) | - | 152.0 |
| C4 (Thiazole) | - | 148.0 |
| C5 (Thiazole) | - | 115.0 |
| C6 (CH₂) | - | 30.0 |
| C7 (CH₂) | - | 32.0 |
| C8 (CH₂) | - | 28.0 |
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating the electronic absorption spectra of molecules in the UV-Visible range. bohrium.comresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. nih.govacs.org For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in assigning the observed spectral peaks to specific electronic transitions, such as π→π* transitions within the thiazole ring. nih.gov
Table 4: Predicted UV-Visible Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO (π→π*) | 245 | 0.45 |
Reaction Mechanism Elucidation and Reactivity Prediction
Computational chemistry provides powerful tools for exploring the potential chemical reactions of this compound, offering insights into reaction mechanisms and predicting its reactivity. semanticscholar.orgnih.gov
To understand a chemical reaction, it is essential to map out the potential energy surface (PES) that connects reactants to products. q-chem.com A relaxed PES scan is a computational technique where a specific geometric coordinate, such as a bond length or an angle, is systematically varied, and at each step, the energy of the system is minimized with respect to all other coordinates. uni-muenchen.devisualizeorgchem.comjoaquinbarroso.com This process helps to identify the lowest energy path for a reaction and to locate the approximate geometry of the transition state—the highest energy point along the reaction coordinate. chemrxiv.org
Once an approximate transition state structure is found, more sophisticated algorithms can be employed to precisely locate the transition state geometry, which is a first-order saddle point on the PES. researchgate.net For this compound, one might investigate a reaction such as the acid-catalyzed dehydration of the alcohol to form an alkene. A PES scan could be performed along the C-O bond distance to model its cleavage. Subsequent transition state localization would provide the exact structure and energy of the transition state, allowing for the calculation of the activation energy, a key parameter in determining the reaction rate.
Table 5: Hypothetical Energetics for the Dehydration of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (Protonated this compound) | 0.0 |
| Transition State | +25.5 |
Information Not Available for this compound
Following a comprehensive search for scientific literature and data, it has been determined that specific information regarding the computational chemistry and molecular modeling of the compound This compound is not available in the public domain.
Targeted searches were conducted to locate research pertaining to the "Rational Design of Synthetic Pathways" and "Ligand-Target Interaction Modeling and Binding Affinity Prediction" for this compound. Despite these efforts, no studies, data tables, or detailed research findings directly addressing these aspects for this specific compound could be identified.
The performed searches yielded information on related but distinct molecules, such as other thiazole derivatives or 4-thiazolidinones, as well as general methodologies in computational chemistry. However, per the strict requirement to focus solely on this compound, this tangential information cannot be used to generate the requested article.
Therefore, the sections on "" cannot be created with the required scientific accuracy and detail. To do so would necessitate fabricating information, which is contrary to the principles of providing factual and accurate content.
Mechanistic Biological Activity Research of 4 Thiazolebutanol and Analogues
Molecular Target Identification and Validation
The identification of specific molecular targets is a crucial step in understanding the therapeutic potential of any compound. For thiazole (B1198619) derivatives, research has pointed towards enzymatic inhibition and receptor binding as key mechanisms of action.
Enzymatic Inhibition Studies and Kinetic Analysis
Thiazole-containing compounds have been investigated as inhibitors of various enzymes implicated in cancer progression. For instance, novel thiazol-4(5H)-one analogues have been identified as potent tyrosinase inhibitors. nih.gov Kinetic studies using Lineweaver-Burk plots revealed that these analogues can act as competitive or mixed-type inhibitors of tyrosinase. nih.gov This suggests that they may bind to the active site of the enzyme, competing with the substrate, or to an allosteric site to modulate enzyme activity.
While direct kinetic analysis of 4-Thiazolebutanol is not currently available, the inhibitory action of its analogues on key enzymes highlights a probable mechanism of action. Future research could involve similar kinetic studies to determine the specific type of inhibition and the inhibition constants (Kᵢ) of this compound for relevant oncogenic enzymes.
Table 1: Kinetic Analysis of Thiazole Analogues as Enzyme Inhibitors
| Thiazole Analogue | Target Enzyme | Type of Inhibition | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Analogue 9 | Mushroom Tyrosinase | Competitive | - | nih.gov |
| Analogue 11 | Mushroom Tyrosinase | Mixed-type | 0.4 ± 0.01 | nih.gov |
Receptor Binding Profiles and Specificity (e.g., tubulin, VEGFR-2)
The interaction of small molecules with protein receptors is a fundamental aspect of their biological activity. Thiazole derivatives have shown binding affinity for important cancer-related receptors like tubulin and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Some 4-thiazolidinone (B1220212) derivatives have been studied for their effects on β-tubulin, a key component of microtubules. mdpi.com Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs. While direct binding studies for this compound on tubulin are lacking, this remains a plausible target.
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. mdpi.comresearchgate.netmdpi.com Several studies have focused on designing and synthesizing thiazole derivatives as potent VEGFR-2 inhibitors. researchgate.netnih.govnih.gov For example, certain novel thiazole and fused thiazole compounds have demonstrated significant inhibitory activity against VEGFR-2, with some showing potency comparable to the established inhibitor sunitinib. nih.gov Docking studies have further elucidated the potential binding interactions of these compounds with the VEGFR-2 active site. nih.gov
Table 2: Receptor Binding and Inhibitory Activity of Thiazole Analogues
| Thiazole Analogue | Receptor Target | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 5 | VEGFR-2 | 0.044 µM | nih.gov |
| Compound 23j | VEGFR-2 | 3.7 nM | nih.gov |
Cellular Pathway Modulation Investigations (In Vitro)
In vitro studies using cancer cell lines are instrumental in dissecting the cellular pathways affected by potential therapeutic agents. Research on thiazole analogues has revealed their ability to modulate critical pathways involved in cell proliferation and survival.
Cell Cycle Regulation and Checkpoint Arrest
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Several thiazole derivatives have been shown to induce cell cycle arrest at different phases. For instance, a novel synthetic oleanolic acid derivative, RTA dh404, which contains a thiazole ring, was found to arrest glioblastoma cells at the G2/M phase. nih.gov This arrest was associated with the regulation of key cell cycle proteins such as cyclin B1 and CDK1. nih.gov Similarly, another thiazole derivative was shown to induce S-phase arrest in HCT-116 and Hela cancer cell lines, and G2/M phase arrest in the MCF-7 cancer cell line. nih.gov The ability of these compounds to halt the cell cycle prevents cancer cells from dividing and proliferating.
Programmed Cell Death Induction Mechanisms (Apoptosis)
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Thiazole derivatives have demonstrated the ability to trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com
Studies on various thiazole analogues have shown that these compounds can induce apoptosis in different cancer cell lines, including breast cancer and colorectal adenocarcinoma. mdpi.commdpi.com The induction of apoptosis is often evidenced by changes in cell morphology, activation of caspases (key executioner enzymes of apoptosis), and alterations in the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.govnih.govnih.govnih.gov For example, one thiazole compound was found to induce apoptosis in cancer cells accompanied by a high BAX/BCL-2 ratio, which favors cell death. nih.gov
Mechanistic Insights into Anti-proliferative Effects
The anti-proliferative effects of thiazole derivatives are the culmination of their actions on various molecular targets and cellular pathways. nih.gov By inhibiting key enzymes and receptors, and by modulating cell cycle progression and inducing apoptosis, these compounds can effectively halt the growth of cancer cells.
For example, the anti-proliferative activity of certain thiazole and 4-thiazolidinone derivatives has been demonstrated against a panel of human cancer cell lines, including colon, pancreatic, lung, and breast cancer. mdpi.com The potency of these compounds, often measured by their IC₅₀ or GI₅₀ values, highlights their potential as anticancer agents. mdpi.comnih.gov The anti-proliferative mechanism of some thiazoline (B8809763) iron chelators has been linked to the induction of a G1/S cell cycle block, consistent with interference with DNA synthesis. nih.gov
Table 3: Anti-proliferative Activity of Thiazole Analogues in Cancer Cell Lines
| Thiazole Analogue | Cancer Cell Line | Anti-proliferative Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Compound 9c | Colon (HT-29), Pancreatic (Panc-1), Lung (A-549), Breast (MCF-7) | GI₅₀: 44-78 nM | mdpi.com |
| Compound 5 | Murine Leukemia (L1210 and P388) | IC₅₀: 1-3 µM | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Various | GI₅₀: 22-31 nM | mdpi.com |
Overcoming Resistance Mechanisms at a Molecular Level
Similarly, there is a lack of published information regarding the interaction of this compound or its analogues with molecular resistance mechanisms in any biological system. No studies were found that investigate how this specific compound might circumvent common drug resistance pathways, such as efflux pump activity, target protein mutation, or enzymatic degradation. Therefore, a discussion on its role in overcoming resistance at a molecular level cannot be substantiated with any scientific evidence.
4 Thiazolebutanol As a Chemical Scaffold and Building Block in Advanced Synthesis
Conceptual Framework of Chemical Scaffolds in Drug Discovery and Materials Science
In drug discovery, a "chemical scaffold" or "privileged scaffold" refers to a core molecular framework that is capable of binding to multiple biological targets. youtube.comnih.gov These scaffolds provide a structural template upon which various substituents can be installed to modulate potency, selectivity, and pharmacokinetic properties. nih.gov The thiazole (B1198619) nucleus is considered a privileged scaffold because its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net The utility of such scaffolds lies in their ability to orient appended functional groups in a specific three-dimensional arrangement, facilitating targeted interactions with biological macromolecules like proteins and nucleic acids.
The concept of a molecular scaffold is central to the design of compound libraries for high-throughput screening. nih.gov By starting with a common core, chemists can systematically explore the "chemical space" around it, leading to the identification of hits and the subsequent optimization of lead compounds. researchgate.net In materials science, scaffolds are fundamental to creating polymers and functional materials with desired electronic, optical, or physical properties. The rigid, aromatic nature of the thiazole ring, for instance, can be exploited in the design of organic semiconductors and conductive polymers.
Application in the Construction of Complex Heterocyclic Architectures
The dual functionality of 4-Thiazolebutanol makes it a versatile starting material for synthesizing more complex heterocyclic systems. The hydroxyl group on the butanol chain can be readily converted into other functional groups (e.g., halides, azides, amines) or used directly in cyclization reactions. The thiazole ring itself can participate in various chemical transformations, including C-H functionalization and cross-coupling reactions, to build fused or linked heterocyclic structures. rsc.org
For instance, the butanol side chain can be oxidized to a carboxylic acid, which can then be used in intramolecular cyclization reactions to form fused ring systems like thiazolo-lactones or lactams. Alternatively, the hydroxyl group can act as a nucleophile to link the thiazole core to other heterocyclic systems, forming binary heterocycles which have shown significant biological potential. researchgate.netmdpi.com Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient strategy for building molecular complexity from simple starting materials, and functionalized thiazoles are excellent candidates for such transformations. mdpi.com
Table 1: Representative Synthetic Transformations for Heterocycle Construction This table illustrates general synthetic strategies applicable to functionalized thiazoles like this compound.
| Starting Material | Reagent(s) | Product Type | Potential Application |
|---|
Integration into Diverse Molecular Libraries
The creation of molecular libraries is a critical component of modern drug discovery, enabling the screening of thousands to millions of compounds to identify new therapeutic leads. nih.gov Building blocks like this compound are ideal for library synthesis due to the presence of multiple points for diversification. The hydroxyl group of the butanol chain and the reactive positions on the thiazole ring (C2, C5) serve as handles for introducing chemical diversity.
Using techniques like automated flow chemistry, libraries of complex molecules can be generated rapidly and efficiently. nih.govnih.gov For example, a library could be constructed by reacting this compound with a diverse set of carboxylic acids to form a library of esters. Simultaneously, the thiazole ring could be functionalized using various cross-coupling reactions. This multi-vectorial approach allows for the exponential expansion of the number of unique compounds synthesized from a single core scaffold. Stopped-flow synthesis is another method that combines the advantages of batch and flow chemistry, suitable for creating small molecule libraries for pharmaceutical discovery. researchgate.net
Retrosynthetic Analysis and Forward Synthesis Design for Target Molecules
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. amazonaws.com The process starts with the target molecule and involves breaking it down into simpler, commercially available starting materials through a series of "disconnections." youtube.comicj-e.org These disconnections must correspond to known and reliable chemical reactions. amazonaws.com
In a retrosynthetic analysis of a complex target molecule containing a this compound moiety, a key disconnection would be at the bonds connecting this fragment to the rest of the structure. This identifies this compound as a key building block or "synthon." amazonaws.com The forward synthesis would then involve preparing or purchasing this compound and using it in a multi-step sequence to construct the target molecule.
Multi-step continuous flow synthesis has emerged as a powerful tool for assembling complex molecules without the need for isolating intermediates. nih.govnih.gov A building block like this compound could be introduced into such a sequence, where its hydroxyl group is first protected, the thiazole ring is functionalized, and then the protecting group is removed to allow for further reaction on the side chain. This approach enhances safety, efficiency, and scalability. nih.gov The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring itself, which can be integrated into such multi-step sequences. nih.govmedmedchem.com
The this compound core is an excellent platform for creating a library of analogues for structure-activity relationship (SAR) studies. SAR analysis is fundamental to medicinal chemistry, helping to identify which parts of a molecule are essential for its biological activity. nih.gov By systematically modifying the this compound scaffold, chemists can probe its interactions with a biological target.
Diversification can be achieved through several strategies:
Side Chain Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, converted to an ether, or transformed into an amine. Each new functional group offers different physicochemical properties and potential interactions.
Thiazole Ring Functionalization: The C2 and C5 positions of the thiazole ring are amenable to functionalization through reactions like lithiation followed by quenching with an electrophile, or through transition-metal-catalyzed C-H activation/cross-coupling reactions. rsc.org This allows for the introduction of a wide variety of aryl, alkyl, or heteroaryl substituents.
Scaffold Hopping: The thiazole ring itself can be replaced with other bioisosteric heterocycles (e.g., oxazole, imidazole, pyrazole) to explore how changes in the core structure affect activity.
Table 2: Potential Diversification Points of the this compound Scaffold
| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| Butanol -OH Group | Esterification | Acyl Chlorides, Carboxylic Acids | Ester |
| Butanol -OH Group | Etherification | Alkyl Halides | Ether |
| Butanol -OH Group | Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid |
| Thiazole C2-H | C-H Arylation | Aryl Halides, Pd catalyst | 2-Aryl-thiazole |
| Thiazole C5-H | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-thiazole |
By employing these strategies, a medicinal chemist can generate a focused library of compounds around the this compound core, enabling a thorough investigation of its potential as a pharmacologically active agent.
Advanced Analytical and Characterization Techniques for 4 Thiazolebutanol Research
Spectroscopic Methods for Structure Confirmation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of molecular compounds like 4-Thiazolebutanol. By studying the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its structural components and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. It provides information on the connectivity of atoms and the chemical environment of individual nuclei.
¹H NMR Spectroscopy provides information about the number and environment of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the thiazole (B1198619) ring and the butanol side chain. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (N, S, O) and the aromaticity of the thiazole ring.
¹³C NMR Spectroscopy detects the carbon nuclei and provides information on the number and type of carbon atoms in the molecule. nih.govdocbrown.info The ¹³C spectrum of this compound would show separate signals for each unique carbon atom, including those in the thiazole ring and the butanol chain. The chemical shifts help to distinguish between aromatic, aliphatic, and alcohol-adjacent carbons. docbrown.infolibretexts.org
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. A COSY spectrum would reveal proton-proton couplings within the butanol chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule. core.ac.uk
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| H-2 (Thiazole ring) | ~8.7 - 8.9 | - | Singlet |
| C-2 (Thiazole ring) | - | ~150 - 155 | |
| C-4 (Thiazole ring) | - | ~145 - 150 | |
| H-5 (Thiazole ring) | ~7.1 - 7.3 | - | Singlet |
| C-5 (Thiazole ring) | - | ~115 - 120 | |
| -CH₂- (alpha to ring) | ~2.9 - 3.1 | ~30 - 35 | Triplet |
| -CH₂- (beta to ring) | ~1.8 - 2.0 | ~28 - 32 | Multiplet |
| -CH₂- (gamma to ring) | ~1.6 - 1.8 | ~25 - 29 | Multiplet |
| -CH₂-OH | ~3.6 - 3.8 | ~60 - 65 | Triplet |
| -OH | Variable | - | Broad Singlet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.
Both FT-IR and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. researchgate.netyoutube.com
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). researchgate.netnih.gov The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H group of the alcohol, the C-H bonds of the alkyl chain, and the C=N and C-S bonds within the thiazole ring.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide clear signals for the aromatic ring vibrations and the C-S bond. mdpi.com
Interactive Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) | Weak | Strong (IR) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong (IR/Raman) |
| C=N (Thiazole) | Stretching | ~1600 - 1650 | ~1600 - 1650 | Medium (IR/Raman) |
| C=C (Thiazole) | Ring Stretching | ~1400 - 1500 | ~1400 - 1500 | Medium-Strong (IR/Raman) |
| C-O (Alcohol) | Stretching | 1050 - 1260 | Weak | Strong (IR) |
| C-S (Thiazole) | Stretching | 600 - 800 | 600 - 800 | Medium (IR), Strong (Raman) |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.govmeasurlabs.com It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. researchgate.net For this compound (C₇H₁₁NOS), HRMS can confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information about the butanol side chain and the thiazole ring.
Interactive Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₁NOS |
| Calculated Monoisotopic Mass | 157.0561 g/mol |
| Expected [M+H]⁺ Ion | 158.0639 m/z |
| Expected [M+Na]⁺ Ion | 180.0459 m/z |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgmsu.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. up.ac.za The thiazole ring in this compound contains π-electrons and non-bonding electrons on the nitrogen and sulfur atoms, which can undergo π → π* and n → π* transitions. The resulting UV-Vis spectrum, characterized by the wavelength of maximum absorbance (λmax), is useful for confirming the presence of the aromatic thiazole chromophore.
XPS and XAS are surface-sensitive techniques that provide information on the elemental composition and the chemical (oxidation) state of the elements within a material. carleton.edusinica.edu.tw
X-ray Photoelectron Spectroscopy (XPS) involves irradiating a sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons. warwick.ac.ukjfn.ac.lk For this compound, XPS can be used to identify the presence of carbon, nitrogen, oxygen, and sulfur. Small shifts in the binding energies of the N 1s, S 2p, and O 1s core electrons can provide valuable information about their specific chemical environments within the thiazole ring and the hydroxyl group. carleton.edu
X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. unimi.itnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comresearchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic structure, such as bond distances and coordination numbers of neighboring atoms. nih.gov XAS at the sulfur K-edge could be used to probe the local environment of the sulfur atom within the thiazole ring.
Diffraction Techniques for Solid-State Structure Determination
For this compound in its solid, crystalline form, X-ray diffraction techniques are the definitive methods for determining its three-dimensional atomic arrangement. Single-crystal X-ray diffraction can precisely map the positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the alcohol group. This technique offers the most complete structural picture of the molecule in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances. carleton.edu This includes unit cell dimensions, bond lengths, bond angles, and details of site-ordering. carleton.edu For this compound, obtaining a suitable single crystal would be the first critical step. If successful, SC-XRD analysis could unequivocally confirm its molecular structure, including the conformation of the butanol side chain relative to the thiazole ring.
The process involves mounting a single crystal on a goniometer and rotating it in a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined. carleton.edu This technique is considered the gold standard for structural authentication of chiral bioactive organic compounds. novapublishers.com In the context of thiazole derivatives, SC-XRD has been used to confirm molecular and supramolecular structures, revealing details about non-covalent interactions that dictate the crystal packing. mdpi.com
Illustrative Data Table for SC-XRD Analysis of a Hypothetical this compound Crystal:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.50 |
| b (Å) | 5.80 |
| c (Å) | 12.00 |
| β (°) | 95.0 |
| Volume (ų) | 520.0 |
| Z | 4 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an SC-XRD experiment.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. wikipedia.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. wikipedia.org This method is primarily used for phase identification and quantification of crystalline components in a sample. empa.ch
For this compound, PXRD would be instrumental in confirming the phase purity of a bulk sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid. By comparing the experimental PXRD pattern to a database or a pattern simulated from SC-XRD data, the identity and purity of the compound can be verified. researchgate.net The technique is also valuable for studying polymorphism, where a compound can exist in multiple crystalline forms.
Microscopic and Imaging Techniques for Morphological and Surface Analysis
Microscopic techniques are essential for visualizing the morphology and surface features of materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for high-resolution imaging. TEM operates by transmitting a beam of electrons through an ultrathin specimen to form an image, providing detailed information about the internal structure. nih.gov SEM, on the other hand, scans the surface of a sample with a focused electron beam to produce images of the surface topography and composition. nih.gov
In the context of this compound research, if the compound were formulated into nanoparticles or other microstructures, TEM and SEM would be crucial for characterizing their size, shape, and surface morphology. mdpi.comnih.gov For instance, TEM could reveal the internal structure of these formulations, while SEM would provide detailed images of their external features. mdpi.com
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. It works by scanning a sharp tip over the surface of a sample and measuring the forces between the tip and the sample. This allows for the creation of a three-dimensional surface map.
For this compound, AFM could be used to study the surface of thin films or self-assembled monolayers of the compound. This would provide insights into how the molecules arrange themselves on a substrate, which could be important for applications in materials science. The images produced by AFM are complementary to those from electron microscopy. nih.gov
Thermal Analysis for Material Science Applications
Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This measurement provides information about physical phenomena such as phase transitions and chemical phenomena including thermal decomposition. wikipedia.org
A TGA experiment on this compound would reveal its thermal stability and decomposition profile. The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, the onset temperature of decomposition can be determined, which is a critical parameter for assessing the material's stability at elevated temperatures. nih.govtainstruments.com TGA is frequently used to define the acceptable processing temperatures for materials in applications like hot melt extrusion. nih.gov For thiazole derivatives, TGA has been used to study their thermal decomposition, providing insights into their stability. researchgate.netnih.gov
Illustrative Data Table for TGA of this compound:
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25-150 | < 1 | Loss of adsorbed solvent |
| 200-350 | ~ 95 | Decomposition of the compound |
| > 350 | ~ 5 | Residual char |
Note: This table presents hypothetical data to illustrate the expected results from a TGA analysis of this compound.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful thermoanalytical techniques used to investigate the thermal properties of materials. They measure the difference in heat flow (DSC) or temperature (DTA) between a sample and an inert reference as a function of temperature. This analysis provides quantitative data on thermal events such as melting, crystallization, glass transitions, and decomposition.
When applied to this compound, DSC and DTA can determine key thermal characteristics. The DSC thermogram would show the energy absorbed or released during phase transitions, allowing for the precise determination of the melting point and the enthalpy of fusion. The DTA curve similarly identifies transition temperatures by detecting the temperature difference between the sample and the reference.
Detailed research findings from such analyses would reveal the compound's thermal stability. For instance, the onset temperature of decomposition provides a measure of its stability at elevated temperatures. Any polymorphic transitions (changes in crystalline structure) would also be observable as distinct thermal events. While specific experimental data for this compound is not extensively available in public literature, the table below illustrates the typical data obtained from such analyses for a hypothetical pure organic compound.
Table 1: Illustrative Thermal Analysis Data for an Organic Compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 95.5 | 98.2 | 120.4 |
| Boiling | 210.8 | 215.3 | 350.7 |
| Decomposition | 280.1 | 295.5 | - |
Note: This data is illustrative and does not represent experimentally verified values for this compound.
Electrochemical Characterization Methods for Redox Properties
Electrochemical methods are employed to study the redox (reduction-oxidation) properties of a compound, providing information on its electron transfer capabilities. Techniques such as cyclic voltammetry (CV) are fundamental in this characterization. In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The resulting voltammogram provides data on the oxidation and reduction potentials of the analyte.
Research findings would typically be presented as oxidation and reduction peak potentials (Epa and Epc). The reversibility of the redox processes can also be assessed from the voltammetric data. While specific experimental reports on the electrochemical properties of this compound are sparse, the following table provides a representative format for such data.
Table 2: Representative Electrochemical Data for a Thiazole Derivative
| Process | Peak Potential (V vs. Ag/AgCl) | Method |
|---|---|---|
| Oxidation | +1.25 | Cyclic Voltammetry |
| Reduction | -0.85 | Cyclic Voltammetry |
Note: This data is for illustrative purposes to show typical values for a thiazole derivative and does not represent experimentally verified values for this compound.
These advanced analytical techniques are crucial for a complete understanding of the chemical and physical properties of this compound, providing foundational data for its potential applications.
Q & A
Q. Q1. How can researchers optimize the synthesis of 4-Thiazolebutanol to ensure reproducibility and purity?
Methodological Answer :
- Synthetic Route Refinement : Use controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side products. For example, halogenation or nitro-group substitution on the thiazole ring may require inert atmospheres (e.g., argon) to prevent oxidation .
- Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane or utilize preparative HPLC for isolating this compound from structurally similar byproducts. Gas chromatography (GC) coupled with mass spectrometry (MS) can validate purity (e.g., retention indices and fragmentation patterns) .
- Yield Optimization : Trial experiments with varying molar ratios of reactants (e.g., thiazole derivatives and butanol precursors) should be conducted, followed by statistical analysis (e.g., ANOVA) to identify optimal conditions .
Q. Q2. What spectroscopic methods are most effective for characterizing this compound’s molecular structure and confirming regioselectivity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments and carbon backbone. For example, the thiazole ring’s protons typically resonate at δ 7.5–8.5 ppm, while the butanol chain’s methyl groups appear at δ 1.0–1.5 ppm .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., -OH stretch at 3200–3600 cm and C-S-C vibrations at 600–700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNOS) and isotopic patterns to distinguish from isomers .
Q. Q3. How should researchers design in vitro assays to evaluate this compound’s biological activity (e.g., antimicrobial or enzyme inhibition)?
Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM in triplicate, using positive controls (e.g., known inhibitors) and negative controls (solvent-only).
- Enzyme Kinetics : For enzyme inhibition studies, measure values via Lineweaver-Burk plots under varying substrate concentrations .
- Cell-Based Assays : Use standardized cell lines (e.g., HEK293 or HeLa) with viability assays (MTT or resazurin) to assess cytotoxicity alongside activity .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT or molecular docking) predict this compound’s reactivity and binding affinities?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiazole ring. Software like Gaussian or ORCA can model transition states for reactions (e.g., SN2 mechanisms) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or viral proteases). Validate predictions with experimental IC values and mutational studies .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation energy in reactivity predictions .
Q. Q5. How can researchers resolve contradictions in published data on this compound’s metabolic stability across species?
Methodological Answer :
- Comparative Metabolism Studies : Use liver microsomes from human, rat, and mouse models to measure half-life () and clearance rates. LC-MS/MS can identify metabolite profiles (e.g., hydroxylation or glucuronidation) .
- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess species-specific metabolic pathways .
- Statistical Meta-Analysis : Apply random-effects models to aggregate published data, accounting for variability in experimental conditions (e.g., pH, temperature) .
Q. Q6. What strategies are recommended for studying this compound’s structure-activity relationships (SAR) in multifunctional derivatives?
Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., nitro, methoxy, or halogens) at positions 2, 4, or 5 of the thiazole ring. Use regioselective catalysts (e.g., Pd/C for hydrogenation) to control functionalization .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft ) parameters with bioactivity .
- Crystallography : Obtain X-ray structures of derivatives bound to target proteins to identify key hydrogen bonds or hydrophobic interactions .
Q. Q7. How can researchers assess this compound’s pharmacokinetic profile in preclinical models while minimizing interspecies variability?
Methodological Answer :
- Allometric Scaling : Use body surface area normalization to extrapolate doses from rodents to humans. Validate with compartmental modeling (e.g., NONMEM) .
- Tissue Distribution Studies : Radiolabel this compound with C and quantify accumulation in organs via autoradiography or scintillation counting .
- Protein Binding Assays : Measure binding to albumin or α-1-acid glycoprotein using equilibrium dialysis to adjust free drug concentrations .
Q. Q8. What experimental designs mitigate challenges in studying this compound’s regioselectivity during heterocyclic ring functionalization?
Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., amides or sulfonamides) to control substitution patterns on the thiazole ring .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions with palladium catalysts for selective C-C or C-N bond formation .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress at varying temperatures (e.g., 0°C vs. reflux) to isolate kinetic products from thermodynamically favored isomers .
Data Analysis and Interpretation
Q. Q9. How should researchers analyze conflicting data on this compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer :
- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to predict solubility in solvents like DMSO, ethanol, or hexane. Validate with experimental shake-flask methods .
- Molecular Dynamics (MD) Simulations : Model solvent-shell interactions to explain deviations from ideal solubility behavior (e.g., aggregation in aqueous solutions) .
- Error Source Identification : Compare purity assessments (e.g., HPLC vs. NMR) to rule out impurities as causes of discrepancies .
Q. Q10. What statistical approaches are suitable for interpreting dose-dependent toxicity data in this compound studies?
Methodological Answer :
- Probit Analysis : Calculate LD values using maximum likelihood estimation, accounting for non-linear responses .
- Benchmark Dose (BMD) Modeling : Identify toxicity thresholds with 95% confidence intervals using EPA-approved software (e.g., BMDS) .
- Time-to-Event Analysis : Apply Kaplan-Meier curves for survival studies, stratified by dose groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
